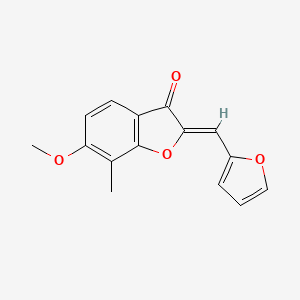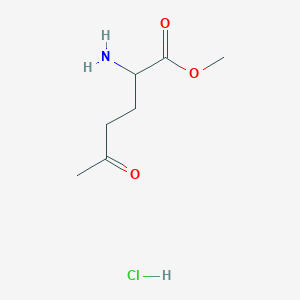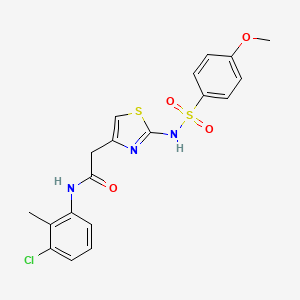
Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a valuable synthetic target in its own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant advances. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Also, the fluoride anion-initiated reaction of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane (Me3SiCF3) results in the formation of O-silyl-protected 2-aryl-1,1,1,3,3,3-hexafluoroisopropanols .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis
The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been studied . A phenoxide anion, generated during the trifluoromethylation of the phenyl carboxylate, also activates the Me3SiCF3 .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets. They have good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .Scientific Research Applications
Photochemistry and Electron Transfer
Research demonstrates the utility of certain dihydropyridine derivatives in photochemistry, where intramolecular electron transfer plays a critical role in the fluorescence quenching mechanism. These mechanisms are crucial for understanding photolabile drugs and designing new photoinduced electron-transfer systems, applicable in drug design and material science (Fasani et al., 2006).
Synthesis and Glycosylation
A study on the synthesis and glycosylation involving S-phenyl thiorhamnopyranosides highlights the effect of fluorine substituents on glycosylation stereoselectivity. This research provides insights into the synthesis strategies of complex molecules, potentially including variations of the phenyl pyridinecarboxylate structure, demonstrating the impact of fluorine on chemical reactions and product selectivity (Crich & Vinogradova, 2007).
Organocatalysis
Zwitterionic salts derived from reactions involving phenyl isothiocyanate showcase their effectiveness as mild organocatalysts for transesterification reactions. Such research indicates potential catalytic applications for derivatives of phenyl pyridinecarboxylate compounds in organic synthesis and industrial chemistry processes (Ishihara et al., 2008).
Photophysics and Luminescence
Studies on luminescent complexes involving phenyl and pyridine structures offer insights into the design, synthesis, and application of these complexes in electroluminescence and sensing technologies. Such research is pivotal for developing new materials for OLEDs and sensors, highlighting the versatility of phenyl pyridinecarboxylate derivatives in advanced material science (Vezzu et al., 2010).
Chemical Reactivity and Mechanisms
Research into the reactivity of anilines with ethyl S-aryl thiocarbonates provides a deeper understanding of reaction kinetics and mechanisms, essential for synthesizing complex organic molecules. These studies are fundamental to pharmaceutical synthesis and the development of new organic reactions (Castro et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
phenyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3/c21-20(22,23)13-11-16(18(26)24-14-7-3-1-4-8-14)25-17(12-13)19(27)28-15-9-5-2-6-10-15/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMLTRYFZLLJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)



![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2954911.png)
![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)
